N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves a one-pot process under basic conditions, yielding high purity and excellent yields. Techniques such as 1H-NMR, FT-IR, and UV-Vis spectroscopy, along with single crystal X-ray structure analysis, have been employed to elucidate the chemical structure of these compounds, indicating a V-shaped molecular conformation due to the dihedral angles between substituted benzene rings (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
Crystallographic studies have revealed that these molecules adopt a V-shaped conformation, characterized by specific dihedral angles and stabilized by various hydrogen bonding interactions, including N–H···O and C–H···O bonds. These interactions contribute to the formation of double chains along specific axes in the crystal packing, further stabilized by weak interactions such as C−H···O, C−Cl···π, and π···π interactions (Kobkeatthawin et al., 2013).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway of bacteria .
Mode of Action
They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the production of dihydropteroate, a precursor of folic acid .
Biochemical Pathways
The compound likely affects the folate synthesis pathway in bacteria, given its structural similarity to other sulfonamides. By inhibiting dihydropteroate synthase, it prevents the synthesis of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides, so its depletion can halt DNA synthesis and cell division .
Pharmacokinetics
The compound’s gi absorption is high, and it is bbb permeant . . These properties suggest that the compound has good bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10(18)11-4-3-5-12(8-11)17-22(19,20)13-6-7-15(21-2)14(16)9-13/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEONUZSVOIFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide |
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